8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline - 326881-83-8

8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline

Catalog Number: EVT-2935958
CAS Number: 326881-83-8
Molecular Formula: C17H14N2O2S
Molecular Weight: 310.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 5-substituted -N'-[(lE)-(2-carboxo-quinolin-3-yl)methylene]-3-phenyl-1H-indole-2-carbohydrzide (3a-d) []

  • Compound Description: This series of compounds represent substituted indole Schiff bases. They serve as crucial intermediates in the synthesis of various indole derivatives, including pyrrazoles, thioazolidines, 1,3,4-oxadiazoles, and oxadiazino indoles, as described in the study. []
  • Relevance: The core structure of these compounds shares the indole and quinoline moieties with 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline. The presence of these two heterocycles linked together establishes a fundamental structural relationship. []

2. 3-[(2S)-3-acetyl-5-(5-susbtituted -3-phenyl-1H-indol-2-yl) 2,3-dihydro-1,3,4-oxadiazol-2-yl]quinolin-2-yl acetate (4a-d) []

  • Compound Description: These compounds are pyrrazole derivatives synthesized from the indole Schiff bases (3a-d) mentioned above. Their biological activity is not explicitly mentioned in the study. []
  • Relevance: The presence of the linked indole and quinoline units, similar to the previous compound and 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline, signifies the structural connection. []

3. 5-substituted -N-[(2R)-2-(2-carboxo-quinolin-3-yl)-4-oxo-1,3-thiazolidin-3-yl]-3-phenyl-1H-indole-2-carboxamide (5a-d) []

  • Compound Description: These compounds are thioazolidine derivatives, synthesized using the same indole Schiff base intermediates (3a-d). The paper does not delve into their specific biological activities. []
  • Relevance: Similar to the previous compounds, these derivatives retain the linked indole-quinoline structure, making them structurally analogous to 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline. []

4. 2-carboxo-1H-3-[5-(5-substituted -3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl]quinoline (6a-d) []

  • Compound Description: These are 1,3,4-oxadiazole derivatives prepared from the indole Schiff bases (3a-d). No specific biological data for these compounds is provided. []
  • Relevance: This series of compounds, like the previous ones, maintains the indole-quinoline structural motif, thus exhibiting structural similarity to 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline. []

5. 2-(5-chloro-3-phenyl-1H-inol-2yl)[1,3,4]oxadiazepino[7,6-b]quinoline (7a-d) []

  • Compound Description: This set of compounds represents oxadiazino indole derivatives synthesized from the same set of indole Schiff bases (3a-d) as the other related compounds. The research paper does not elaborate on their biological activity. []
  • Relevance: These derivatives retain the linked indole-quinoline core, making them structurally related to 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline, similar to the previously discussed compounds. []

6. N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine (Pramipexole) []

  • Compound Description: Pramipexole is a dopamine agonist known for its high selectivity towards dopamine D3 receptors. It is clinically used for treating Parkinson’s disease and restless legs syndrome. []
  • Relevance: Although Pramipexole doesn't share the exact indole-quinoline structure, its classification as a dopamine agonist with D3 receptor selectivity is relevant. This is because the paper discussing Pramipexole focuses on identifying compounds that can modulate dopamine D3 receptors, suggesting a potential area of shared biological activity with 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline. []

7. 1H-dibenz[e,g]indole-2-phenyl []

  • Compound Description: This indole derivative is mentioned for its potential to inhibit diacylglycerol acyltransferase (DGAT) activity. DGAT plays a role in lipid metabolism, and its inhibition is linked to the management of metabolic disorders. []
  • Relevance: The presence of the indole ring system within this compound connects it structurally to 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline. This shared structural feature suggests potential similarities in their binding properties or interactions with biological targets. []

8. 1-(diethylamino)-3-(5,7-dimethyl-2,3-diphenyl-1H-indole-1-yl)-2-propanol []

  • Compound Description: This compound is another indole derivative identified for its potential DGAT inhibitory activity, similarly to the previous compound. []
  • Relevance: The inclusion of the indole moiety in its structure signifies a direct structural relationship with 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline. []

9. 1-(4-benzylpiperazine-1-yl)-3-(2,3-diphenyl-1H-indole-1-yl)-2-propanol []

  • Compound Description: This indole derivative is also proposed as a potential DGAT inhibitor, similar to the two previous indole-based compounds. []
  • Relevance: The presence of the indole ring system highlights the structural similarity to 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline, suggesting potential shared features in their interactions with biological systems. []

10. (2S)-2-(3-(5,7-dimethyl-2,3-diphenyl-1H-indole-1-yl)-2-hydroxypropylamino)-1-butanol []

  • Compound Description: This compound belongs to the group of indole derivatives being investigated for their potential as DGAT inhibitors. []
  • Relevance: As with the previous indole-containing compounds, the presence of the indole structure links it structurally to 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline. []

11. 3-(1-(benzo[d][1,3]-dioxol-5-yl)-2-nitroethyl)-2-(4-chlorophenyl)-1H-indole []

  • Compound Description: This compound is another member of the group of indole derivatives investigated as potential DGAT inhibitors, as described in the study. []
  • Relevance: The shared indole ring system establishes a structural connection with 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline, suggesting potential commonalities in their binding characteristics or biological activities. []

12. 3-(1-(2-chlorophenyl)-2-nitroethyl)-2-phenyl-1H-indole-1-ol []

  • Compound Description: This compound is part of the set of indole derivatives studied for their potential to inhibit DGAT. []
  • Relevance: Similar to the other indole-containing compounds, the presence of the indole structure creates a structural relationship with 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline. []

13. 1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indole-1-yl)-2-propanol []

  • Compound Description: This indole derivative is grouped with the previously mentioned compounds for its potential DGAT inhibitory activity. []
  • Relevance: Like the other indole derivatives listed, the presence of the indole system highlights its structural similarity to 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline. []

14. 1-(2,3-diphenyl-1H-benzo[g]indole-1-yl)-3-(2-hydroxyethylamino)-2-propanol []

  • Compound Description: This compound is another indole derivative investigated for its potential to inhibit DGAT, as described in the research paper. []
  • Relevance: The shared indole ring system establishes a structural connection with 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline, suggesting potential similarities in their interactions with biological targets or pharmacological profiles. []

15. 8-t-butyl-5,10-dihydroindeno[1,2-b]indole []

  • Compound Description: This compound, containing an indole moiety, is investigated alongside the previous compounds for its potential DGAT inhibitory properties. []
  • Relevance: Similar to the other indole-based compounds mentioned, the presence of the indole structure links it structurally to 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline. This shared feature suggests the possibility of commonalities in their binding affinities or biological effects. []

16. 2-phenyl-3H-pyrrolo[3,2-f]quinoline []

  • Compound Description: This compound, characterized by a pyrroloquinoline scaffold, is explored for its potential to inhibit DGAT. []
  • Relevance: While it doesn't have the exact indole structure, its pyrroloquinoline scaffold shares similarities with the indole-quinoline framework of 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline. This suggests potential overlap in their binding sites or biological activities. []

17. (E)-methyl-3-fluoro-3-(2-phenyl-1H-indole-3-ylthio)-2-(trifluoromethyl)acrylate []

  • Compound Description: This compound, incorporating an indole moiety, is among those studied for their DGAT inhibitory potential. []
  • Relevance: The presence of the indole ring system highlights the structural similarity to 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline, potentially indicating shared features in their pharmacological profiles or interactions with biological targets. []

18. 3,3'-((4-methoxyphenyl)methylene)-bis(2-p-tolyl-1H-indole) []

  • Compound Description: This compound, containing two indole units, is investigated for its potential DGAT inhibitory activity. []
  • Relevance: As with the other indole-containing compounds, the presence of the indole structure links it structurally to 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline. This shared feature suggests the possibility of commonalities in their binding affinities or biological effects. []

19. 11-methyl-6,11-dihydro-5H-benzo[a]carbazole []

  • Compound Description: This compound, featuring a benzocarbazole structure, is included in the study for its potential to inhibit DGAT. []
  • Relevance: While its structure differs from 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline, its inclusion in a study focusing on DGAT inhibition suggests potential similarities in their biological activity or mechanisms of action. []

20. 2-(2-phenyl-1H-indole-3-yl)-1H-benzo[d]imidazole []

  • Compound Description: This compound, incorporating both indole and benzimidazole moieties, is investigated as a potential DGAT inhibitor. []
  • Relevance: The presence of the indole ring system highlights its structural similarity to 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline, suggesting potential commonalities in their binding characteristics or biological activities. []

21. 1-(1H-benzo[d][1,2,3]triazole-1-yl)-3-(2,3-diphenyl-1H-benzo[g]indole-1-yl)-2-propanol []

  • Compound Description: This compound, featuring a complex structure with indole and benzotriazole moieties, is explored for its potential DGAT inhibitory effects. []
  • Relevance: Similar to other indole-containing compounds mentioned, the presence of the indole structure links it structurally to 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline. This structural similarity suggests the possibility of overlapping binding sites or comparable pharmacological activities. []

22. 2-alkoxy-4-aryl-3-cyano-5, 6-dihydro-benzo(h)quinoline derivatives (4 a-d) []

  • Compound Description: These are dihydrobenzo(h)quinoline derivatives synthesized via ternary condensation reactions using α-tetralone, aromatic aldehydes, and malononitrile. []
  • Relevance: The presence of the quinoline core within these compounds establishes a structural connection with 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline. This shared structural element suggests a potential for similarities in their chemical properties or biological activities. []

23. 4-aryl-3-cyano-1,2,5,6-tetrahydrobenzo(h)quinoline-2- one derivatives (5a,b) []

  • Compound Description: These are tetrahydrobenzo(h)quinoline derivatives generated through a ternary condensation reaction involving α-tetralone, aromatic aldehydes, and cyanoacetamide. []
  • Relevance: Like the previous set of compounds, these derivatives possess a quinoline core, which links them structurally to 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline. This structural commonality suggests that they might share some chemical or pharmacological properties. []

24. 2-amino-3-cyano-5,6-dihydro-spiro(bezo(h)chromene-4-(4H),3/(3H)indol)-2/- (1H)-one (7) []

  • Compound Description: This compound is a spirocyclic compound synthesized from α-tetralone, 1H-indole-2,3-dione, and malononitrile. This compound serves as an intermediate for synthesizing other heterocyclic systems. []
  • Relevance: This compound contains both indole and a benzo(h)chromene unit that is structurally similar to the quinoline moiety. This structural similarity, particularly the presence of the indole ring, suggests potential commonalities in their binding properties or biological activities compared to 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline. []

25. Arylpyrimidine derivatives (Formula I) []

  • Compound Description: This broad class of compounds, arylpyrimidine derivatives, is identified as antagonists of the 5HT2B receptor. These compounds are investigated for their potential in treating various conditions, including allergies, asthma, inflammation, and gastrointestinal disorders. []
  • Relevance: While structurally diverse and not directly containing an indole or quinoline moiety, the arylpyrimidine derivatives are highlighted for their 5HT2B receptor antagonist activity. This suggests a potential avenue for investigating whether 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline might exhibit any interactions with serotonin receptors, given the known involvement of serotonin in various physiological processes. []

Properties

CAS Number

326881-83-8

Product Name

8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline

IUPAC Name

8-(2,3-dihydroindol-1-ylsulfonyl)quinoline

Molecular Formula

C17H14N2O2S

Molecular Weight

310.37

InChI

InChI=1S/C17H14N2O2S/c20-22(21,19-12-10-13-5-1-2-8-15(13)19)16-9-3-6-14-7-4-11-18-17(14)16/h1-9,11H,10,12H2

InChI Key

JGTVXBOVQGPYDP-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.